molecular formula C21H24N4O7S B2602026 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 872881-57-7

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2602026
CAS No.: 872881-57-7
M. Wt: 476.5
InChI Key: MODVBKHUZVCNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a sophisticated research chemical with significant potential in oncology studies, particularly in investigating DNA repair mechanisms in cancer cells. This compound features a unique molecular architecture (C23H27N3O7S) with molecular weight 513.55 g/mol, consisting of multiple pharmacologically active motifs including a 2,3-dihydrobenzo[b][1,4]dioxine system, an oxazinan-2-yl methyl group, and a pyridin-2-ylmethyl oxalamide moiety . Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine scaffold have demonstrated promising inhibitory activity against PARP1 (poly(ADP-ribose) polymerase 1), a crucial nuclear enzyme involved in DNA repair processes . PARP1 plays a critical role in mediating single-strand DNA break repair through the base excision repair pathway, and its inhibition represents a validated strategy for cancer therapy, particularly in tumors with deficient DNA repair mechanisms such as BRCA-mutated cancers . The structural features of this compound, including its sulfonamide linkage and oxalamide bridge, contribute to potential interactions with key residues in the PARP1 active site, particularly hydrogen bonding with Gly863 and Ser904, which are essential for effective enzyme inhibition . This compound is provided exclusively for non-human research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers investigating cancer biology, DNA repair mechanisms, and novel oncology therapeutics will find this high-purity compound valuable for in vitro studies, target validation, and mechanism-of-action research.

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c26-20(23-13-15-4-1-2-7-22-15)21(27)24-14-19-25(8-3-9-32-19)33(28,29)16-5-6-17-18(12-16)31-11-10-30-17/h1-2,4-7,12,19H,3,8-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVBKHUZVCNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H26N4O9S2. The compound features a benzodioxin moiety, which is known for its diverse biological activities. The presence of oxazinan and pyridine groups further enhances its potential as a therapeutic agent.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the oxazinan ring and the introduction of the sulfonyl and pyridinyl groups. A typical synthetic route may include:

  • Formation of the Benzodioxin Core : Starting from 2,3-dihydrobenzo[b][1,4]dioxin, reactions with appropriate sulfonating agents lead to the formation of sulfonyl derivatives.
  • Construction of the Oxazinan Ring : Utilizing methods such as cyclization reactions with amino acids or amines can yield the oxazinan structure.
  • Final Coupling : The final step typically involves coupling with pyridinylmethyl groups to form the complete structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzodioxin structure. For instance:

  • A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibited significant inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. The IC50 values for related compounds ranged from 0.88 µM to 12 µM .
CompoundIC50 (µM)
Compound 312 ± 1.6
Compound 45.8 ± 0.10
Compound 100.88 ± 0.090

This data suggests that modifications to the benzodioxin core can enhance biological activity against cancer cells.

The proposed mechanism involves:

  • Inhibition of DNA Repair : By targeting PARP1, these compounds interfere with DNA repair mechanisms in cancer cells, leading to increased apoptosis.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cell lines, further contributing to their anticancer effects.

Case Studies

Several case studies illustrate the efficacy of related compounds:

  • Study on PARP Inhibitors : A comparative analysis showed that certain benzodioxin derivatives not only inhibited PARP activity but also showed synergistic effects when combined with traditional chemotherapeutics .
  • In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor growth rates compared to controls, indicating a promising therapeutic profile .

Comparison with Similar Compounds

Key Observations :

  • Unlike ’s compound, which lacks a sulfonyl group, the target’s sulfonate may improve aqueous solubility and electrostatic interactions.
  • The oxazinan ring’s flexibility contrasts with the rigid benzodiazepine (11f) or pyrimidine (7k) scaffolds, suggesting divergent binding modes .

Bioactivity and Target Profiling

While direct bioactivity data for the target compound is unavailable, highlights that structural similarity often correlates with shared bioactivity profiles and target interactions . For example:

  • Sulfonyl-containing compounds : May inhibit enzymes like sulfotransferases or bind to sulfhydryl-rich domains in receptors.
  • Oxazinan derivatives : Flexibility could enable adaptation to conformational changes in targets such as G protein-coupled receptors (GPCRs).
  • Pyridine-substituted analogs : ’s compound and 11f suggest pyridine moieties enhance solubility and π-π stacking with aromatic residues in binding pockets.

Clustering analysis () implies the target compound may group with other sulfonylated heterocycles, sharing modes of action such as enzyme inhibition or allosteric modulation .

Spectroscopic and Physicochemical Comparisons

demonstrates that NMR chemical shifts in specific regions (e.g., dihydrobenzo[b][1,4]dioxin protons) can pinpoint substituent locations . For the target compound:

  • Protons on the dihydrobenzo[b][1,4]dioxin ring (δ 6.5–7.5 ppm) and oxazinan methylene groups (δ 3.0–4.0 ppm) would likely show distinct shifts compared to benzodiazepine (11f) or pyrimidine (7k) analogs.
  • The sulfonyl group’s electron-withdrawing effect may deshield adjacent protons, altering δ values in regions analogous to ’s "Region A/B" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.